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molecular formula C14H10N4O3 B8347519 8-methyl-6-(3-nitrophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one

8-methyl-6-(3-nitrophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B8347519
M. Wt: 282.25 g/mol
InChI Key: BWTOMNRHTPKHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a solution of 8-methyl-6-(3-nitrophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one (0.35 g, 1.2 mmol) in EtOH (10 mL) was added Pd (0.2 g). The mixture was stirred under an atmosphere of H2 (30 psi) for 1.5 h. After removal of the catalyst by filtration, the solvent was evaporated under vacuum to give 6-(3-aminophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (150 mg, 50% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6): δ 9.08 (d, J=4.2 Hz, 1H), 8.18 (s, 1H), 7.85 (m, 1H), 7.80 (d, J=5.4 Hz, 1H), 7.64 (t, J=7.8 Hz, 1H), 7.43 (d, J=5.4 Hz, 1H), 3.85 (s, 3H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[N:8]=[CH:9][N:10]=[CH:11][C:6]=2[CH:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-])=O)[CH:13]=2)[C:3]1=[O:21]>CCO.[Pd]>[NH2:18][C:14]1[CH:13]=[C:12]([C:4]2[C:3](=[O:21])[N:2]([CH3:1])[C:7]3[N:8]=[CH:9][N:10]=[CH:11][C:6]=3[CH:5]=2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
CN1C(C(=CC2=C1N=CN=C2)C2=CC(=CC=C2)[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of H2 (30 psi) for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=CC2=C(N=CN=C2)N(C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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